3-Trifluoromethyl-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-Trifluoromethyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a pyridine ring fused with a triazine ring and a trifluoromethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with trifluoroacetic anhydride, followed by cyclization with hydrazine hydrate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
3-Trifluoromethyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethyl-pyrido(3,4-d)(1,2,4)triazine
- 3-Trifluoromethyl-pyrido(3,4-f)(1,2,4)triazine
Uniqueness
3-Trifluoromethyl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific ring fusion and the position of the trifluoromethyl group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science .
Properties
CAS No. |
121845-48-5 |
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Molecular Formula |
C7H3F3N4 |
Molecular Weight |
200.12 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H3F3N4/c8-7(9,10)6-12-5-3-11-2-1-4(5)13-14-6/h1-3H |
InChI Key |
FEIRGJXSTUPNRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=NC(=N2)C(F)(F)F |
Origin of Product |
United States |
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